N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

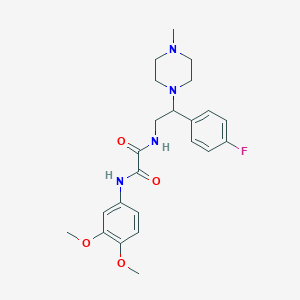

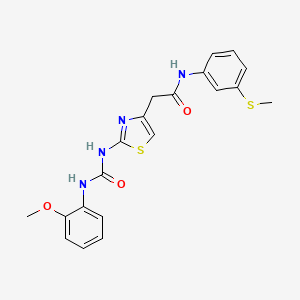

“N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide” is a compound that contains a thiophene and a quinoline moiety, both of which are important heterocyclic compounds with a wide range of applications in medicinal and industrial chemistry . Thiophene is a five-membered ring made up of one sulfur atom , while quinoline is a nitrogen-based heterocyclic aromatic compound .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Common synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . Quinoline derivatives, on the other hand, can be synthesized through a variety of methods, including multi-component one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .Molecular Structure Analysis

The molecular structure of “N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide” is characterized by the presence of a thiophene ring, a quinoline ring, and a sulfonamide group . The thiophene ring is a five-membered heterocycle containing a sulfur atom , while the quinoline ring is a nitrogen-based heterocyclic aromatic compound .Chemical Reactions Analysis

Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide” would depend on the specific arrangement and bonding of its constituent moieties.作用機序

Target of Action

N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide, also known as N-[(thiophen-3-yl)methyl]quinoline-8-sulfonamide, primarily targets monoamine oxidases (MAOs) and cholinesterases (ChEs) . These enzymes play a significant role in the regulation of neurotransmitters, which are crucial for various brain functions.

Mode of Action

This compound acts as a dual inhibitor of MAOs and ChEs . It binds to these enzymes and inhibits their activity, thereby increasing the levels of monoamines and acetylcholine in the synaptic cleft . This results in enhanced neurotransmission, which can have various effects depending on the specific neurotransmitters involved .

Biochemical Pathways

The inhibition of MAOs prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels . This can affect several biochemical pathways, including those involved in mood regulation and response to stress .

Similarly, the inhibition of ChEs prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and learning . This can affect the cholinergic pathway, among others .

Pharmacokinetics

Like other sulfonamides, it is expected to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy .

Result of Action

The inhibition of MAOs and ChEs by N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide can lead to various molecular and cellular effects. For instance, it can enhance neurotransmission, which can improve cognitive function and mood . Moreover, this compound has shown potent activity against specific enzymes, suggesting that it could be a promising candidate for the treatment of neurodegenerative diseases .

Action Environment

The action of N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its metabolism and excretion .

Safety and Hazards

将来の方向性

Thiophene and quinoline derivatives have been reported to possess a wide range of therapeutic properties, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene and quinoline moieties, such as “N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide”, with wider therapeutic activity is a topic of interest for medicinal chemists .

特性

IUPAC Name |

N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c17-20(18,16-9-11-6-8-19-10-11)13-5-1-3-12-4-2-7-15-14(12)13/h1-8,10,16H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQITAGNRVRUAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CSC=C3)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride](/img/structure/B2910565.png)

![2-[(E)-(4-fluorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B2910567.png)

![1-ethyl-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2910569.png)

![2-[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylbenzoic acid](/img/structure/B2910570.png)

![3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2910574.png)

![N-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2910577.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-methylphenyl)methoxy]piperidin-4-imine](/img/structure/B2910579.png)